molecular formula C22H18ClFN6O4 B2548311 5-(3-chloro-4-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171688-22-4

5-(3-chloro-4-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2548311
CAS No.: 1171688-22-4
M. Wt: 484.87
InChI Key: CSIMXYTVCAQPCO-UHFFFAOYSA-N
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Description

The compound 5-(3-chloro-4-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrrolo[3,4-d][1,2,3]triazole core with various functional groups, including chloro, fluoro, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the oxadiazole moiety: This step often involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring.

    Functionalization with chloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents such as thionyl chloride or fluorine gas.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to isolate the desired product.

    Quality control: Implementing rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound 5-(3-chloro-4-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings and heteroatoms makes it susceptible to oxidation under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced analogs with hydrogenated aromatic rings.

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

The compound 5-(3-chloro-4-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Material Science: Possible applications in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfere with cellular processes: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-4-fluorophenyl)-1H-pyrrolo[3,4-d]pyrimidine-4,6-dione
  • 5-(3-chloro-4-fluorophenyl)-1H-pyrrolo[3,4-d]triazole-4,6-dione

Uniqueness

The compound 5-(3-chloro-4-fluorophenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to the presence of the oxadiazole moiety and the combination of chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-3-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN6O4/c1-11(2)33-14-6-3-12(4-7-14)20-25-17(34-27-20)10-29-19-18(26-28-29)21(31)30(22(19)32)13-5-8-16(24)15(23)9-13/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIMXYTVCAQPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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